3-[1-(2-adamantyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide
Übersicht
Beschreibung
3-[1-(2-adamantyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide, also known as memantine, is a medication used to treat Alzheimer's disease. It is an NMDA receptor antagonist, which means that it blocks the activity of a specific type of receptor in the brain that is involved in learning and memory. Memantine was first synthesized in the 1960s and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.
Wirkmechanismus
Memantine works by blocking the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 3-[1-(2-adamantyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide can prevent the overstimulation of neurons that can lead to cell death and cognitive decline in Alzheimer's disease.
Biochemical and Physiological Effects:
Memantine has been shown to have several biochemical and physiological effects in the brain. It can increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, which are involved in learning and memory. It can also reduce the levels of glutamate, an excitatory neurotransmitter that can be toxic to neurons in high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[1-(2-adamantyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide in lab experiments is that it has a well-established mechanism of action and has been extensively studied in clinical trials. This makes it a useful tool for studying the effects of NMDA receptor blockade on neuronal function and behavior. However, one limitation is that it can be difficult to control the dose and timing of 3-[1-(2-adamantyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide administration, which can affect the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-[1-(2-adamantyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide. One area of interest is its potential use in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is its potential use in other neurological disorders, such as Parkinson's disease and traumatic brain injury. Additionally, there is ongoing research on the development of new NMDA receptor antagonists with improved efficacy and fewer side effects than 3-[1-(2-adamantyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide.
Wissenschaftliche Forschungsanwendungen
Memantine has been extensively studied for its potential therapeutic effects in Alzheimer's disease. Several clinical trials have shown that it can improve cognitive function and delay the progression of the disease in patients with moderate to severe Alzheimer's. It has also been studied for its potential use in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
IUPAC Name |
3-[1-(2-adamantyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N3O/c1-24(2)10-7-23-21(26)4-3-16-5-8-25(9-6-16)22-19-12-17-11-18(14-19)15-20(22)13-17/h16-20,22H,3-15H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPSPAKXWUZUFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CCC1CCN(CC1)C2C3CC4CC(C3)CC2C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.